N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a chroman ring fused with a benzo[d]thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the benzo[d]thiazole moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide analogs: These compounds have similar structures but with slight modifications that can alter their biological activity.
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar biological properties.
Chroman derivatives: These compounds contain the chroman ring and have diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of the chroman and benzo[d]thiazole moieties, which confer distinct biological activities and potential applications. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₆N₂O₃S
- Molecular Weight : 340.4 g/mol
- CAS Number : 1798459-27-4
The compound features a benzo[d]thiazole core, which is known for various biological activities, including anti-cancer and antimicrobial properties. The hydroxychroman moiety contributes to its potential therapeutic effects by enhancing solubility and bioavailability.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the formation of the benzo[d]thiazole ring followed by the introduction of the hydroxychroman group. A typical synthetic route includes:
- Formation of Benzo[d]thiazole : Starting from 2-aminobenzoic acid and thioketones, the benzo[d]thiazole structure is formed via cyclization.
- Hydroxymethylation : The introduction of the hydroxychroman moiety is achieved through alkylation reactions.
- Carboxamide Formation : Final conversion to the carboxamide form is done using amide coupling reactions.
Anticancer Activity
Studies have indicated that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by targeting specific signaling pathways.
A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells through apoptosis induction via the mitochondrial pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzymes essential for cell wall synthesis.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, showing IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Several derivatives were synthesized to explore their biological activity relative to structural modifications. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents .
Research Findings Summary
Activity Type | Observed Effect | Mechanism |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | Mitochondrial pathway activation |
Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(12-5-6-14-16(9-12)24-11-20-14)19-10-18(22)7-8-23-15-4-2-1-3-13(15)18/h1-6,9,11,22H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYLVLXCZSHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.